7-(Aminomethyl)azepan-2-one
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Overview
Description
7-(Aminomethyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C7H14N2O It is a derivative of azepanone, featuring an aminomethyl group attached to the azepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of caprolactam with formaldehyde and ammonia, which leads to the formation of the desired compound. The reaction is usually carried out in the presence of a catalyst, such as tetrabutylammonium bromide, and under specific temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azepanone derivatives .
Scientific Research Applications
7-(Aminomethyl)azepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: A closely related compound without the aminomethyl group.
Caprolactam: Another related compound used in the production of Nylon-6.
2-Piperidone: A six-membered ring analog with similar chemical properties.
Uniqueness
7-(Aminomethyl)azepan-2-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-(aminomethyl)azepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-5-6-3-1-2-4-7(10)9-6/h6H,1-5,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVODXPRXHULBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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